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Compound of Interest
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Cat. No.: B13393733 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
Demethylregelin is a naturally occurring triterpenoid compound that has been identified in

several medicinal plants, including Salacia chinensis, Tripterygium wilfordii, and Tripterygium

regelii[1]. While direct and extensive research on demethylregelin's biological activities is

currently limited, its structural class and origin from plants with well-documented

pharmacological properties suggest its significant potential as a lead compound in drug

discovery. This technical guide provides a comprehensive overview of demethylregelin,

including its chemical properties, inferred biological activities based on related compounds, and

detailed experimental protocols for its evaluation. The information presented herein is intended

to serve as a foundational resource for researchers investigating the therapeutic potential of

this promising natural product.

Chemical and Physical Properties
A clear understanding of the physicochemical properties of a lead compound is fundamental for

drug development. The table below summarizes the key computed properties of

demethylregelin.
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Property Value Source

Molecular Formula C₃₀H₄₆O₄ [1]

Molecular Weight 470.7 g/mol [1]

IUPAC Name

(1R,2R,4S,4aR,6aR,6aS,6bR,

8aR,12aR,14bS)-4-hydroxy-

1,4a,6a,6b,9,9,12a-

heptamethyl-10-oxo-

1,2,3,4,5,6,6a,7,8,8a,11,12,13,

14b-tetradecahydropicene-2-

carboxylic acid

[1]

Synonyms

173991-81-6, Regelin acid, 22-

Hydroxy-3-oxo-12-ursen-30-oic

acid

[1]

Potential Biological Activities and Therapeutic Areas
Direct experimental evidence for the biological activities of demethylregelin is not extensively

documented in publicly available literature. However, its presence in Tripterygium wilfordii and

Salacia chinensis, plants rich in bioactive terpenoids, allows for informed inferences about its

potential therapeutic applications.[2][3][4][5] Terpenoids from these plants are known to

possess a wide range of pharmacological effects, including anti-inflammatory,

immunosuppressive, and anticancer properties.[2][4][6]

A structurally related triterpenoid, demethylzeylasteral (T-96), also isolated from Tripterygium

wilfordii, has demonstrated significant anti-cancer effects.[7] This provides a strong rationale for

investigating similar activities in demethylregelin.
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Potential Biological
Activity

Inferred from
Key Findings for
Related
Compounds

Therapeutic Area

Anticancer

Demethylzeylasteral

(T-96) from

Tripterygium wilfordii

Induces apoptosis in

prostate cancer cells,

enhances sensitivity

to chemotherapy.[7]

Oncology

Anti-inflammatory

Extracts from

Tripterygium wilfordii

and Salacia chinensis

Inhibition of pro-

inflammatory

cytokines and

pathways.[2][6][8]

Autoimmune

diseases,

Inflammatory

disorders

Immunosuppressive
Extracts from

Tripterygium wilfordii

Used in the treatment

of autoimmune

diseases like

rheumatoid arthritis.[6]

Autoimmune

diseases, Organ

transplantation

Postulated Mechanism of Action: Insights from
Demethylzeylasteral
Based on the mechanism of the related compound demethylzeylasteral, a potential signaling

pathway for demethylregelin's anticancer activity can be hypothesized.[7] Demethylzeylasteral

has been shown to induce apoptosis in prostate cancer cells by promoting the generation of

reactive oxygen species (ROS), which in turn leads to endoplasmic reticulum (ER) stress and

the suppression of autophagic flux.[7] This cascade ultimately activates the extrinsic apoptosis

pathway.
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Caption: Postulated signaling pathway for demethylregelin-induced apoptosis.

Experimental Protocols for Biological Evaluation
To rigorously assess the potential of demethylregelin as a lead compound, a series of in vitro

assays are essential. The following sections provide detailed, generalized protocols for key

experiments.
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Cytotoxicity Assays
The initial step in evaluating an anticancer agent is to determine its cytotoxic effects on cancer

cell lines.

5.1.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

Cancer cell line of interest (e.g., PC-3, DU145)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Demethylregelin stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Treat the cells with various concentrations of demethylregelin (e.g., 0.1, 1, 10, 50, 100

µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the

IC₅₀ value.

Cytotoxicity Assay Workflow

Seed Cells in
96-well plate Incubate 24h Treat with

Demethylregelin
Incubate

24/48/72h
Add MTT
Solution Incubate 4h Add Solubilization

Solution
Measure Absorbance

(570 nm) Calculate IC₅₀

Click to download full resolution via product page

Caption: General workflow for an MTT-based cytotoxicity assay.

Apoptosis Assays
To determine if cytotoxicity is mediated by apoptosis, specific assays are required.

5.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Cancer cell line

Demethylregelin

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with demethylregelin at its IC₅₀ concentration for 24

hours.
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Harvest the cells (including floating cells in the medium) and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Apoptosis Assay Workflow (Annexin V/PI)

Treat Cells with
Demethylregelin Harvest Cells Wash with PBS Resuspend in

Binding Buffer
Stain with

Annexin V-FITC & PI Incubate 15 min Analyze by
Flow Cytometry

Quantify Apoptotic
Cell Population

Click to download full resolution via product page

Caption: General workflow for an Annexin V/PI apoptosis assay.

Conclusion and Future Directions
Demethylregelin represents an intriguing natural product with a high potential for development

as a therapeutic agent, particularly in the field of oncology. Although direct biological data is

sparse, its structural similarity to other bioactive triterpenoids from well-known medicinal plants

provides a strong foundation for future research. The protocols and inferred mechanisms of

action outlined in this guide offer a starting point for the systematic evaluation of

demethylregelin.

Future research should focus on:

Isolation and Purification: Developing efficient methods for isolating demethylregelin in

sufficient quantities for comprehensive biological testing.
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In vitro and in vivo Studies: Conducting extensive studies to confirm its anticancer, anti-

inflammatory, and immunosuppressive activities.

Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling

pathways modulated by demethylregelin.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of

demethylregelin to optimize its potency and pharmacokinetic properties.

The exploration of demethylregelin's therapeutic potential is a promising avenue for the

discovery of novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Demethylregelin: A Promising Triterpenoid Lead for
Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13393733#demethylregelin-s-potential-as-a-lead-
compound-for-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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